molecular formula C10H10O4 B104447 6,8-Dihydroxy-3-methylisochroman-1-one CAS No. 19314-92-2

6,8-Dihydroxy-3-methylisochroman-1-one

Cat. No.: B104447
CAS No.: 19314-92-2
M. Wt: 194.18 g/mol
InChI Key: DHLPMLVSBRRUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dihydroxy-3-methylisochroman-1-one (CAS 19314-92-2) is a fungal metabolite belonging to the class of isochromanones, with a molecular formula of C10H10O4 and a molecular weight of 194.19 g/mol . This compound serves as a key structural moiety in more complex natural products with significant bioactivity. It is notably found as the core (3R)-6,8-dihydroxy-3-methylisochroman-1-one unit in (10′S)-verruculide B, a metabolite isolated from endophytic fungi that acts as an inhibitor of protein tyrosine phosphatases (PTPs) including PTP1B, SHP1, and TCPTP . The compound has been isolated from the fermentation culture of endophytic fungi such as Cephalosporium sp., and its crystal structure has been elucidated, revealing intermolecular hydrogen bonding that forms extended networks in the solid state . Isochroman derivatives, as a class, are widely studied for their extensive pharmacological potential, which includes applications as CNS agents, antimicrobials, and antitumor compounds, highlighting the research value of this core structure . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Appropriate safety data sheets should be consulted before use.

Properties

IUPAC Name

6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLPMLVSBRRUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Mediated Demethylation

A widely reported method involves the demethylation of methoxy precursors using boron trichloride (BCl₃). In a representative procedure, (R)-3,4-dihydro-6,8-dimethoxy-3-methyl-1H-2-benzopyran-1-one is treated with BCl₃ (1.2 equiv) in dichloromethane (DCM) and n-heptane at −10°C for 2 hours. The reaction proceeds via cleavage of the methoxy group at the 8-position, yielding 6,8-dihydroxy-3-methylisochroman-1-one with a 70% yield after silica gel chromatography. Key advantages include stereochemical retention and moderate yields, though strict temperature control is required to avoid side reactions.

Multi-Step Organic Synthesis

Alternative routes employ multi-step strategies starting from valerolactone derivatives. For example, Mali et al. (1992) achieved a 71% yield by cyclizing 6-methoxy-8-benzyloxy-3-methylisochroman-1-one under acidic conditions, followed by hydrogenolysis to remove the benzyl protecting group. Henderson and Hill (1982) utilized a Friedel-Crafts acylation of resorcinol derivatives with methyl-substituted acyl chlorides, yielding the core isochromanone skeleton before deprotection. These methods offer flexibility in introducing substitutions but require careful handling of sensitive intermediates.

Catalytic Hydrogenation and Protecting Group Strategies

Patent US5922889A describes a synthesis involving phenylthiomethyl ether intermediates. For instance, 3,7-dimethyl-8-hydroxy-6-methoxyisochroman is synthesized via desulfurization of a phenylthiomethyl-protected precursor using W-2 Raney nickel, achieving 85% purity. This approach minimizes over-oxidation risks and is scalable, though it introduces additional steps for protection/deprotection.

Biosynthetic and Microbial Methods

This compound has been isolated from endophytic fungi such as Cephalosporium sp. and Daldinia eschscholtzii. Wei et al. (2008) reported its production via polyketide synthase (PKS) pathways, where 6,8-dihydroxy-3-(2-oxopropyl)-1H-isochromen-1-one undergoes enzymatic chlorination and O-methylation. Microbial fermentation in potato dextrose broth (PDB) at 28°C for 14 days yields 120–150 mg/L, offering an eco-friendly alternative to chemical synthesis.

Comparative Analysis of Methods

Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
BCl₃ DemethylationBCl₃, DCM, −10°C, 2 h70Stereospecific, short reaction timeLow-temperature sensitivity
Multi-Step SynthesisH₂/Pd-C, HCl, reflux71–85Tunable substitutionsMulti-step, costly purification
Catalytic DesulfurizationRaney nickel, H₂, 80°C85Scalable, high purityRequires toxic intermediates
Microbial FermentationCephalosporium sp., PDB, 28°CSustainable, no harsh reagentsLow yield, time-intensive

Table 2: Key Intermediates and Their Roles

IntermediateRole in SynthesisSource
(R)-3,4-Dihydro-6,8-dimethoxy-3-methyl-1H-2-benzopyran-1-oneDemethylation precursor
6-Methoxy-8-benzyloxy-3-methylisochroman-1-oneBenzyl-protected intermediate
Phenylthiomethyl ether derivativesProtecting group for hydroxyl moieties

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydroxy-3-methylisochroman-1-one, undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

6,8-Dihydroxy-3-methylisochroman-1-one, has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns

Key structural analogs differ in hydroxyl/methoxy group positions and halogenation:

Compound Name Substituents Biological Activity Source References
6,8-Dihydroxy-3-methylisochroman-1-one 6-OH, 8-OH, 3-CH₃ Nematicidal, anti-PTP1B (IC₅₀: 8.4–14.9 µM) Penicillium verruculosum
8-Hydroxy-6-methoxy-3-methylisochroman-1-one 8-OH, 6-OCH₃, 3-CH₃ Not reported (structural analog) Synthetic/Fungal
4-Chloro-6-hydroxymellein 6-OH, 4-Cl, 3-CH₃ Enhanced nematicidal activity vs. parent Fungal metabolites
4-Bromo-6,8-dihydroxy-3-methylisochroman-1-one 6-OH, 8-OH, 4-Br, 3-CH₃ Potential bioactivity (unconfirmed) Fungal metabolites
3,8-Dihydroxy-3-methylisochroman-1-one 3-OH, 8-OH, 3-CH₃ Phytotoxic (role in plant pathogenesis) Botryosphaeria spp.
4,8-Dihydroxy-3-methylisochroman-1-one 4-OH, 8-OH, 3-CH₃ Anti-trypanosomal (cis/trans isomerism) Lasiodiplodia theobromae

Key Observations :

  • Positional Isomerism : Shifting hydroxyl groups (e.g., 6,8- vs. 3,8-dihydroxy derivatives) alters bioactivity. For example, 6,8-dihydroxy derivatives show anti-PTP1B activity, while 3,8-dihydroxy analogs are linked to phytotoxicity .
  • Halogenation : Chlorination or bromination at position 4 enhances nematicidal potency compared to the parent compound .
  • Stereochemistry : The 3R configuration in this compound is critical for optical activity and enzyme interactions .
Physicochemical Properties
  • Solubility : Methoxy derivatives (e.g., 6-methoxymellein) exhibit higher lipophilicity than hydroxylated analogs, impacting bioavailability .
  • Optical Activity : Natural (-)-enantiomers dominate, with [α]²⁵D values ranging from -11 to -13.8 for 6,8-dihydroxy derivatives, whereas synthetic racemates show reduced bioactivity .

Q & A

Q. What in silico approaches predict metabolic pathways?

  • Methodological Answer :
  • Software tools : Use SwissADME or MetaCore to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential metabolites.
  • Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dihydroxy-3-methylisochroman-1-one
Reactant of Route 2
6,8-Dihydroxy-3-methylisochroman-1-one

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